molecular formula C9H20O4 B14737061 Acetic acid;3-butoxypropan-1-ol CAS No. 5590-65-8

Acetic acid;3-butoxypropan-1-ol

Cat. No.: B14737061
CAS No.: 5590-65-8
M. Wt: 192.25 g/mol
InChI Key: WLYZDOHFYOQZIY-UHFFFAOYSA-N
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Description

Acetic acid;3-butoxypropan-1-ol is an organic compound supplied as a high-purity reagent for laboratory and research applications. This substance integrates functional groups from both acetic acid and 3-butoxypropan-1-ol (also known as 3-Butoxy-1-propanol ), suggesting potential utility as a solvent, intermediate in organic synthesis, or a component in material science formulations. Researchers may investigate its properties for developing new polymers, coatings, or specialty solvents, given that acetic acid is a cornerstone in synthesizing vinyl acetate monomer (VAM) for plastics and adhesives . Similarly, glycol ethers like 3-butoxypropan-1-ol are often valued for their surfactant and coupling agent properties. This product is intended for use by qualified researchers in controlled laboratory settings. It is strictly for research purposes and is not classified as a drug, cosmetic, or household product. It must not be used for diagnostic, therapeutic, or any personal applications. Handle with appropriate safety precautions, including the use of personal protective equipment (PPE) and adequate ventilation, in compliance with your institution's chemical hygiene plan and local regulations.

Properties

CAS No.

5590-65-8

Molecular Formula

C9H20O4

Molecular Weight

192.25 g/mol

IUPAC Name

acetic acid;3-butoxypropan-1-ol

InChI

InChI=1S/C7H16O2.C2H4O2/c1-2-3-6-9-7-4-5-8;1-2(3)4/h8H,2-7H2,1H3;1H3,(H,3,4)

InChI Key

WLYZDOHFYOQZIY-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCO.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid;3-butoxypropan-1-ol can be synthesized through the esterification reaction between acetic acid and 3-butoxypropan-1-ol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure the reaction reaches completion . The reaction can be represented as follows:

CH3COOH+C7H16O2CH3COOCH2CH2CH2OCH2CH2CH3+H2O\text{CH}_3\text{COOH} + \text{C}_7\text{H}_{16}\text{O}_2 \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{CH}_3 + \text{H}_2\text{O} CH3​COOH+C7​H16​O2​→CH3​COOCH2​CH2​CH2​OCH2​CH2​CH3​+H2​O

Industrial Production Methods

Industrial production of this compound involves the continuous esterification process, where acetic acid and 3-butoxypropan-1-ol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-butoxypropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;3-butoxypropan-1-ol is used in various scientific research applications, including:

    Chemistry: As a solvent and reagent in organic synthesis.

    Biology: In studies involving cell membrane permeability and interactions.

    Medicine: Potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

    Industry: Used as a solvent in coatings, inks, and cleaning agents.

Mechanism of Action

The mechanism of action of acetic acid;3-butoxypropan-1-ol involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can affect cell membrane permeability and enzyme activity by altering the local environment and interacting with specific functional groups on proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights acetic acid’s dual role in enhancing SBB’s uranium adsorption capacity: (1) increasing porosity and (2) introducing -COOH groups. Below is a comparison with other modifiers used in biochar-based uranium recovery:

Table 1: Comparison of Acetic Acid-Modified Biochar (ASBB) with Other Biochar Modifiers

Modifier Functional Groups Added Porosity Enhancement U(VI) Adsorption Efficiency Key Advantages Limitations Reference
Acetic Acid -COOH, -COO⁻ Significant (BET surface area increased) 97.8% (10 mg/L U(VI), pH 6) Dual enhancement (porosity + groups), rapid equilibrium (5 min), high reusability (93% after cycles) Limited to acidic pH optimization
Nitric Acid -NO₂, -NO₃ Moderate ~90% (varies with concentration) Strong oxidative capacity, effective for heavy metals Corrosive, reduces biochar yield
Fe₃O₄ Nanoparticles Fe-O bonds, magnetite sites High (due to nano-structuring) ~95% (10 mg/L U(VI), pH 5) Magnetic separation, high stability Costly synthesis, potential secondary contamination
Amino Groups (-NH₂) -NH₂, -NH₃⁺ Minimal ~85% (10 mg/L U(VI), pH 7) High selectivity for U(VI) pH-dependent efficiency, slower kinetics
Hydroxyapatite PO₄³⁻, Ca²⁺ sites High (nanostructured) ~90% (50 mg/L U(VI), pH 4) Natural abundance, dual adsorption/precipitation Limited reusability

Key Findings:

Efficiency: ASBB achieves 97.8% U(VI) removal at optimal conditions (pH 6, 0.3 g/L dosage), outperforming nitric acid-modified biochar (~90%) and amino-functionalized adsorbents (~85%) . Fe₃O₄-modified biochar shows comparable efficiency (~95%) but requires complex synthesis and magnetic separation .

Kinetics: ASBB reaches equilibrium in 5 minutes, significantly faster than amino-modified adsorbents (hours) and hydroxyapatite (30+ minutes) .

Mechanism: Acetic acid introduces -COOH groups that bind U(VI) via monodentate coordination, as confirmed by FTIR and XPS . In contrast, Fe₃O₄ relies on electrostatic interactions and surface complexation with Fe-O sites .

Cost and Sustainability: Acetic acid modification is low-cost and utilizes excess sludge, aligning with circular economy principles . Fe₃O₄ and amino-group modifications involve higher material costs .

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